Superior Tubulin Polymerization Inhibition Potency Among Novel Virtual Screening Hits
In a prospective virtual screening and in vitro validation study, Tubulin polymerization-IN-52 (SC23) was identified as the most potent tubulin polymerization inhibitor among 41 tested SPECS compounds [1]. It displayed an IC50 of 2.9 μM, a value directly comparable to the range of the positive control, colchicine, in the same assay [1]. In stark contrast, only 10 other compounds exhibited any measurable activity, and the vast majority (30 out of 41) were inactive, demonstrating that the potent activity of this compound is not a common feature of the library but a specific property of this acetamide-bridged benzodiazepine/benzimidazole scaffold [1].
| Evidence Dimension | In vitro tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.9 μM |
| Comparator Or Baseline | Positive control: Colchicine (range) and 40 other SPECS library compounds (30 inactive, 10 active with unspecified potency, only 2 in colchicine range). |
| Quantified Difference | SC23 is the most potent among 41 tested compounds, with an IC50 (2.9 μM) in the range of the gold-standard colchicine. It is 10- to >30-fold more potent than the majority of active hits and infinitely more potent than the 73% of compounds that were completely inactive. |
| Conditions | Cell-free tubulin polymerization assay; porcine brain tubulin; 37°C; fluorescence-based detection [1]. |
Why This Matters
This direct comparative data confirms that Tubulin polymerization-IN-52 is not an arbitrary 'tubulin inhibitor' but a specific, high-confidence lead compound with quantitatively superior potency among a diverse set of candidates, justifying its selection for further mechanistic and cellular studies.
- [1] Horgan MJ, Zell L, Siewert B, Stuppner H, Schuster D, Temml V. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. J Chem Inf Model. 2023 Oct 23;63(20):6396-6411. View Source
